molecular formula C21H20N6O2 B3945172 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B3945172
M. Wt: 388.4 g/mol
InChI Key: UFBKHNPTUMBVFO-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives.

Preparation Methods

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. This reaction is carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and dimethylformamide, and catalysts such as palladium on carbon or zinc chloride. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinazoline derivatives .

Scientific Research Applications

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which plays a crucial role in bacterial protein synthesis . This inhibition disrupts the normal functioning of the bacterial cells, leading to their death.

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-12-8-9-16-15(10-12)13(2)22-20(24-16)27-21-25-17(11-18(28)26-21)19(29)23-14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,23,29)(H2,22,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBKHNPTUMBVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 2
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 3
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 4
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 5
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide

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